Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings
Mechanism of Action
Target of Action
It is known that the triazole moiety in similar compounds actively contributes to binding to the active site of enzymes .
Mode of Action
The mode of action of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities .
Result of Action
The formation of a c-n bond and the simultaneous proton transfer could potentially lead to significant changes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate typically involves multi-step organic reactionsThe final steps involve the coupling of the fluorophenyl and piperidine-3-carboxylate moieties under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or reduce the thiazole ring.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorophenyl group could yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Triazole Derivatives: Compounds with a triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-5-9-15(22)11-13)25-10-6-8-14(12-25)20(28)29-4-2/h5,7,9,11,14,17,27H,3-4,6,8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNDPUBTGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC(C4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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